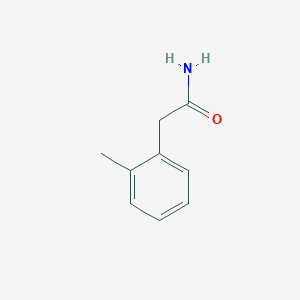
2-(2-Methylphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(2-Methylphenyl)acetamide can be achieved through a three-step reaction scheme. Firstly, 2-(2-Methylphenyl)acetamideine is acetylated with acetic anhydride to form N-acetyl2-(2-Methylphenyl)acetamideine. Secondly, N-acetyl2-(2-Methylphenyl)acetamideine is refluxed with hydrochloric acid to obtain 2-(2-methylphenyl)acetamide hydrochloride. Finally, the hydrochloride salt is neutralized with sodium hydroxide to yield the desired product.
Molecular Structure Analysis
The molecular formula of 2-(2-Methylphenyl)acetamide is C9H11NO . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) .
Aplicaciones Científicas De Investigación
Herbicide Metabolism and Toxicity Acetochlor, a herbicide chemically related to 2-(2-Methylphenyl)acetamide, undergoes complex metabolic pathways that can result in carcinogenicity in rats. Studies have explored the metabolic activation leading to DNA-reactive products, with a focus on liver microsomes in rats and humans (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Herbicidal Activity Research on acetochlor, a related compound, has investigated its interaction with soil and plant materials. Factors such as soil coverage with wheat straw and irrigation influence the herbicide's reception by soil and its effectiveness on crops like grain sorghum (Banks & Robinson, 1986).
Chemical Structure and Bonding The molecular structure and bonding characteristics of compounds like 2-Chloro-N-(3-methylphenyl)acetamide, which is structurally similar to 2-(2-Methylphenyl)acetamide, have been a subject of research. These studies focus on conformation, hydrogen bonding, and crystal structure (Gowda et al., 2007).
Synthesis for Medical Applications The synthesis process of N-(2-Hydroxyphenyl)acetamide, closely related to 2-(2-Methylphenyl)acetamide, has been explored for creating antimalarial drugs. This includes optimizing conditions for chemoselective acetylation, an important step in the synthesis of medical compounds (Magadum & Yadav, 2018).
Photocatalytic Degradation of Pharmaceuticals Research involving graphene/titanium dioxide nanocomposites has been conducted to study their effectiveness in degrading pharmaceuticals like Acetaminophen. This highlights the potential of such composites in environmental applications, particularly in the degradation of contaminants (Tao, Liang, Zhang, & Chang, 2015).
Environmental Impact and Pollution Potential The potential of acetochlor, a related compound, for water pollution has been studied to understand its leaching behavior in soils and its environmental impact. This research provides insights into how such chemicals interact with the environment and their pollution potential (Balinova, 1997).
Propiedades
IUPAC Name |
2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFNQKHHGQCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)acetamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



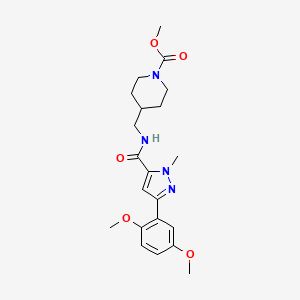
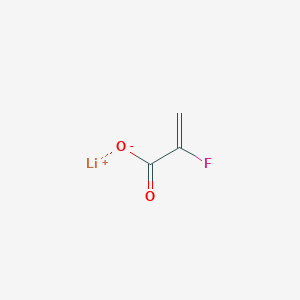
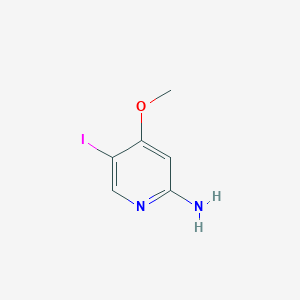
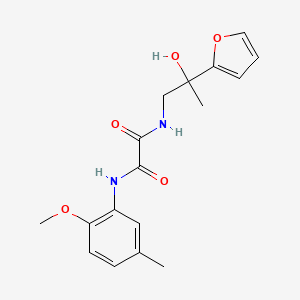

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)

![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2418025.png)

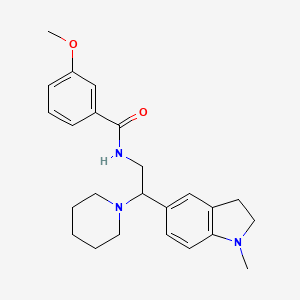
![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)


